molecular formula C22H23N3O3S B3312126 3,4-dimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide CAS No. 946294-42-4

3,4-dimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B3312126
CAS No.: 946294-42-4
M. Wt: 409.5 g/mol
InChI Key: GAZSBIPCROZRDT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dihydroimidazo[2,1-b]thiazole core substituted with a p-tolyl group at the 6-position and a 3,4-dimethoxybenzamide moiety at the 5-methyl position.

Properties

IUPAC Name

3,4-dimethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-4-6-15(7-5-14)20-17(25-10-11-29-22(25)24-20)13-23-21(26)16-8-9-18(27-2)19(12-16)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZSBIPCROZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the biochemical pathway involving COX, given its potential anti-inflammatory properties. By inhibiting COX, it may reduce the production of prostaglandins, which are key mediators of inflammation. This can lead to downstream effects such as reduced inflammation and pain.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could manifest at the molecular level as a decrease in the production of prostaglandins, and at the cellular level as a decrease in the inflammatory response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Biological Target IC50 / Activity Key Reference
Target Compound 2,3-Dihydroimidazo[2,1-b]thiazole 6-(p-Tolyl), 5-(3,4-dimethoxybenzamide) Unknown (Predicted: COX-2/IDO1) N/A
Compound 6a (IJPR 2018) Imidazo[2,1-b]thiazole 6-(4-Methylsulfonylphenyl), 5-(N,N-dimethylmethanamine) COX-2 0.08 µM (COX-2), SI = 313.7
Compound 12h (IDO1 Study) Imidazo[2,1-b]thiazole 3-(4-Bromophenyl), acetamide-triazole-hydroxyl IDO1 Enzyme inhibition (rhIDO1 assay)
Compound in 2,3-Dihydroimidazo[2,1-b]thiazole 6-(4-Fluorophenyl), pyridin-2-ylacetamide Structural (X-ray) N/A (Hydrogen-bonding interactions)
N-{[6-(4-Chlorophenyl)...} (BC06915) 2,3-Dihydroimidazo[2,1-b]thiazole 6-(4-Chlorophenyl), 2,3-dimethylbenzamide Unknown N/A

Key Observations

Substituent Influence on Enzyme Inhibition
  • COX-2 Selectivity: Compound 6a (IJPR 2018) demonstrates that a 4-methylsulfonylphenyl group at the 6-position and a small dimethylamine at C-5 enhance COX-2 selectivity (IC50 = 0.08 µM) while reducing COX-1 affinity .
  • IDO1 Inhibition : Compounds like 12h () with bromophenyl and hydroxyl-triazole substituents show IDO1-targeted activity, suggesting that bulkier substituents at C-5 may favor this pathway .
Electronic and Steric Effects
  • p-Tolyl vs. Halogenated Aryl Groups : The target compound’s p-tolyl group (methyl substitution) at the 6-position is less electron-withdrawing than the 4-fluorophenyl or 4-bromophenyl groups in analogues (h) . This could enhance lipophilicity and membrane permeability.
  • Benzamide Modifications : The 3,4-dimethoxybenzamide moiety introduces methoxy groups capable of hydrogen bonding, contrasting with the 2,3-dimethylbenzamide in BC06915 (), which lacks such polar interactions .
Crystallographic and Conformational Insights
  • The fluorophenyl-pyridin-2-ylacetamide analogue () exhibits dihedral angles of 34.3° and 43.9° between the imidazole core and aryl rings, influencing binding pocket accommodation . The target compound’s dimethoxy groups may induce similar torsional effects, modulating receptor engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

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